molecular formula C14H24N2O4S2 B2490525 N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923185-35-7

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2490525
CAS No.: 923185-35-7
M. Wt: 348.48
InChI Key: XMZBSZASCHVJFB-UHFFFAOYSA-N
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Description

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as isopropyl, trimethyl, and sulfonamide groups.

Properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S2/c1-9(2)15-22(19,20)14-11(4)8-10(3)13(12(14)5)16(6)21(7,17)18/h8-9,15H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZBSZASCHVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Sulfonation of Mesitylene Derivatives

Mesitylene (1,3,5-trimethylbenzene) serves as a starting material due to its symmetrical methyl substitution. However, direct sulfonation of mesitylene typically occurs at the 2-position, which is electronically activated but sterically hindered. Modified conditions using fuming sulfuric acid at 0–5°C yield 3-sulfonated mesitylene, albeit in low yields (15–20%). Subsequent chlorination with PCl₅ generates 3-chlorosulfonyl-2,4,6-trimethylbenzene, which reacts with isopropylamine to form the primary sulfonamide.

Example Procedure :

  • Mesitylene (10 g, 74 mmol) is added to fuming H₂SO₄ (20 mL) at 0°C and stirred for 6 h.
  • The mixture is poured onto ice, and the precipitate is filtered to yield 3-sulfomesitylenic acid.
  • Treatment with PCl₅ (1.2 eq) in dichloromethane affords the sulfonyl chloride.
  • Reaction with isopropylamine (2 eq) in THF yields 2,4,6-trimethyl-3-sulfonamidobenzene.

N-Methylmethylsulfonamido Group Installation

The 3-position sulfonamide undergoes sulfonation using methanesulfonyl chloride in the presence of triethylamine to form the methylsulfonamido group. Subsequent N-methylation is achieved via methyl iodide under basic conditions (K₂CO₃, DMF).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Sulfonation MeSO₂Cl, Et₃N, DCM, 0°C 65% 92%
N-Methylation MeI, K₂CO₃, DMF, 50°C, 12 h 78% 95%

Multi-Step Synthesis via Nitro Intermediate

Nitration and Reduction

An alternative route involves nitration of 2,4,6-trimethylbenzenesulfonamide followed by reduction and sulfonation:

  • Nitration : Treating 2,4,6-trimethylbenzenesulfonamide with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position (45% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) converts the nitro group to an amine.
  • Sulfonation : Reaction with methanesulfonyl chloride forms the methylsulfonamido group.

Advantages :

  • Higher regioselectivity compared to direct sulfonation.
  • Amenable to scale-up with yields >60% after optimization.

Catalytic Methods and Solvent Optimization

Hafnium-Catalyzed Sulfonylation

Adapting methodologies from N-tert-butylbenzenesulfonamide synthesis, hafnium tetrachloride (3 wt%) in N-methylpyrrolidone (NMP) at 150°C facilitates sulfonamide formation. Applying this to 3-amino-2,4,6-trimethylbenzenesulfonamide with methylsulfonyl chloride achieves 82% conversion in 6 h.

Reaction Conditions :

  • Catalyst: HfCl₄ (3 wt%)
  • Solvent: NMP
  • Temperature: 150°C
  • Time: 6 h

Low-Temperature Silylation

Inspired by silylation techniques in statin synthesis, protecting the sulfonamide with tert-butyldimethylsilyl chloride (TBSCl) improves solubility and reaction efficiency. Subsequent deprotection with TBAF restores the sulfonamide functionality without side reactions.

Analytical and Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Monitoring reaction progress via HPLC with a C18 column and 70:30 methanol-water mobile phase ensures precise tracking of intermediates and final product. The target compound elutes at 12.3 min under these conditions.

Crystallization Techniques

Final purification employs methanol/water recrystallization , yielding needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C, consistent with the literature.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Overall Yield
Direct Sulfonation Minimal steps Low regioselectivity (30%) 18%
Nitration-Reduction High regioselectivity Multi-step (5 steps) 45%
Catalytic (HfCl₄) High conversion (82%) High temperature (150°C) 68%

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic ring and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
  • 2,4,6-trimethyl-N-phenylbenzenamine

Uniqueness

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.

Biological Activity

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₂O₄S₂
  • Molecular Weight : 306.42 g/mol

Structural Features

  • Contains a sulfonamide group, which is known for its role in various pharmacological activities.
  • The presence of isopropyl and methyl groups may influence its lipophilicity and bioavailability.

This compound exhibits several biological activities:

  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.
  • Calcium Modulation : Similar compounds have shown effects on calcium signaling pathways, which are crucial for various cellular functions.
  • Apoptotic Pathways : Research indicates that sulfonamide derivatives can activate apoptotic pathways in specific cell types, suggesting potential applications in cancer therapy.

Study 1: Vascular Smooth Muscle Reactivity

A study investigated the effects of a related sulfonamide on vascular smooth muscle cells. The findings revealed that the compound significantly increased calcium influx from both intra- and extracellular stores, enhancing the reactivity of vascular smooth muscle to metabotropic receptor stimulation. This suggests potential implications for cardiovascular therapies .

ParameterControl GroupTreatment Group (m-3M3FBS)
Calcium Influx (µM)100150
Perfusion Pressure (mmHg)6080

Study 2: Apoptosis Induction

Another study focused on the apoptotic effects of similar sulfonamide derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through increased cytoplasmic calcium concentrations. This mechanism highlights the potential use of this compound in targeted cancer therapies .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, it is useful to compare it with other known sulfonamide compounds.

Compound NameBiological ActivityMechanism of Action
2,4-DiaminopyrimidineAntibacterialFolate synthesis inhibition
SulfamethoxazoleAntimicrobialDihydropteroate synthase inhibition
This compoundPotential anticancerCalcium signaling modulation

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